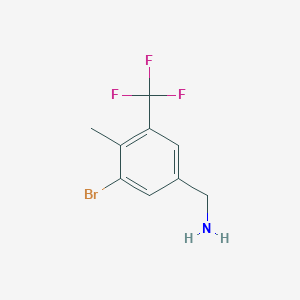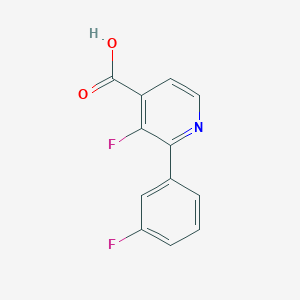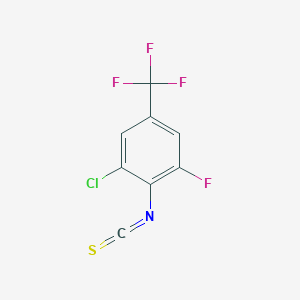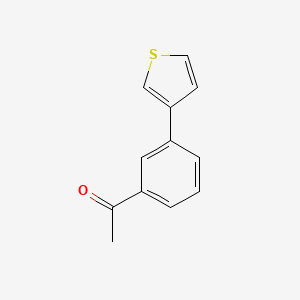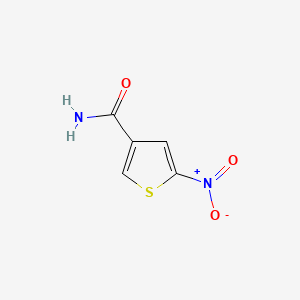
5-Nitrothiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Nitrothiophene-3-carboxamide is an organic compound with the molecular formula C(_5)H(_4)N(_2)O(_3)S. It belongs to the class of nitrothiophenes, which are known for their diverse applications in various fields, including medicinal chemistry and materials science. This compound features a thiophene ring substituted with a nitro group at the 5-position and a carboxamide group at the 3-position, making it a valuable intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitrothiophene-3-carboxamide typically involves nitration of thiophene derivatives followed by amide formation. One common method starts with thiophene-3-carboxylic acid, which undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to yield 5-nitrothiophene-3-carboxylic acid. This intermediate is then converted to the carboxamide via reaction with ammonia or an amine under suitable conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow nitration processes to ensure safety and efficiency. The nitration step is carefully controlled to prevent over-nitration and degradation of the thiophene ring. The subsequent amide formation can be optimized using catalysts and solvents that enhance yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder in acidic conditions or catalytic hydrogenation.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the 2-position. Halogenation, sulfonation, and alkylation are typical examples.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Iron powder, catalytic hydrogenation.
Substitution: Halogens (e.g., bromine), sulfonating agents (e.g., sulfur trioxide), alkylating agents (e.g., alkyl halides).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: 5-Aminothiophene-3-carboxamide.
Substitution: Halogenated, sulfonated, or alkylated thiophene derivatives.
Applications De Recherche Scientifique
5-Nitrothiophene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is utilized in the production of dyes, pigments, and organic semiconductors.
Mécanisme D'action
The mechanism of action of 5-Nitrothiophene-3-carboxamide depends on its specific application. In medicinal chemistry, the nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets, such as enzymes or DNA. The thiophene ring can also participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
5-Nitrothiophene-2-carboxamide: Similar structure but with the carboxamide group at the 2-position.
5-Nitrothiophene-3-carboxylic acid: The carboxylic acid analog of 5-Nitrothiophene-3-carboxamide.
2-Nitrothiophene-3-carboxamide: Nitro group at the 2-position and carboxamide at the 3-position.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where precise molecular interactions are required, such as in the design of enzyme inhibitors or organic electronic materials.
Propriétés
Numéro CAS |
36050-09-6 |
|---|---|
Formule moléculaire |
C5H4N2O3S |
Poids moléculaire |
172.16 g/mol |
Nom IUPAC |
5-nitrothiophene-3-carboxamide |
InChI |
InChI=1S/C5H4N2O3S/c6-5(8)3-1-4(7(9)10)11-2-3/h1-2H,(H2,6,8) |
Clé InChI |
AILAVJFBFWLVHF-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC=C1C(=O)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Naphthalen-2-yloxy)methyl]azetidine](/img/structure/B12077186.png)

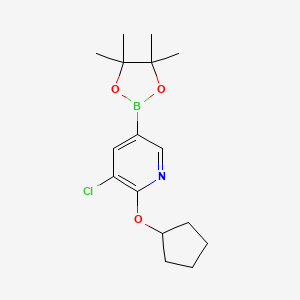
![sodium;2,3-dihydroxypropyl [(2R)-2-[(Z)-octadec-9-enoyl]oxy-3-pentadecanoyloxypropyl] phosphate](/img/structure/B12077216.png)
![N-[9-[5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12077217.png)
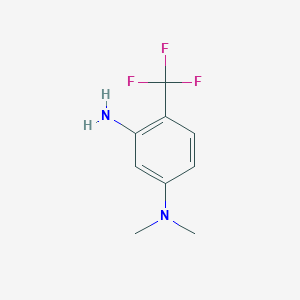
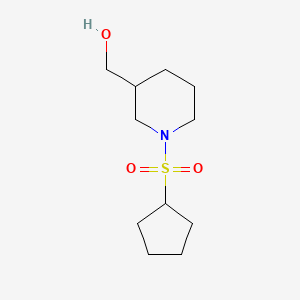
![1-(4-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}phenyl)ethan-1-one](/img/structure/B12077225.png)
